7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile 7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973504
InChI: InChI=1S/C12H9NO3/c1-7-9-4-3-8(15-2)5-11(9)16-12(14)10(7)6-13/h3-5H,1-2H3
SMILES:
Molecular Formula: C12H9NO3
Molecular Weight: 215.20 g/mol

7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC15973504

Molecular Formula: C12H9NO3

Molecular Weight: 215.20 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile -

Specification

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
IUPAC Name 7-methoxy-4-methyl-2-oxochromene-3-carbonitrile
Standard InChI InChI=1S/C12H9NO3/c1-7-9-4-3-8(15-2)5-11(9)16-12(14)10(7)6-13/h3-5H,1-2H3
Standard InChI Key YYAKGXUWXSELJZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a bicyclic chromene system (benzopyran) with three key substituents:

  • Methoxy group (-OCH₃) at the 7th position, enhancing electron density and influencing reactivity.

  • Methyl group (-CH₃) at the 4th position, contributing to steric effects and stability.

  • Cyano group (-CN) at the 3rd position, introducing polarity and enabling hydrogen bonding.

The molecular formula C₁₂H₉NO₃ corresponds to a molecular weight of 215.20 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Peaks at δ 7.60 (s, 1H, aromatic), 6.97–6.89 (m, 2H, aromatic), 3.89 (s, 3H, methoxy), and 2.28 (s, 3H, methyl) .

  • ¹³C NMR: Signals at δ 162.2 (C=O), 161.2 (C-OCH₃), 154.2 (C-CN), and 15.4 (CH₃) .

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 1735 cm⁻¹ (C=O stretch) and 2230 cm⁻¹ (C≡N stretch) .

Table 1: Key Spectroscopic Features

TechniqueObserved SignalsAssignment
¹H NMRδ 2.28 (s), δ 3.89 (s)Methyl, Methoxy
¹³C NMRδ 162.2, δ 161.2Carbonyl, Ether
IR1735 cm⁻¹, 2230 cm⁻¹C=O, C≡N

Synthesis Methodologies

Knoevenagel Condensation

A green synthesis route employs choline chloride/urea as a deep eutectic solvent (DES), enabling solvent-free conditions. Resorcinol reacts with ethyl acetoacetate under acidic catalysis to yield 7-hydroxy-4-methylcoumarin, followed by allylation and cyanation .

Reaction Scheme:
Resorcinol+Ethyl acetoacetateH₂SO₄7-Hydroxy-4-methylcoumarinAllyl bromide7-Allyloxy-4-methylcoumarinCuCN7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H₂SO₄}} \text{7-Hydroxy-4-methylcoumarin} \xrightarrow{\text{Allyl bromide}} \text{7-Allyloxy-4-methylcoumarin} \xrightarrow{\text{CuCN}} \text{7-Methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile}

Cross Metathesis and Photochemical Arylation

Grubbs’ second-generation catalyst facilitates cross metathesis between allyl ethers and fatty acids, introducing long-chain substituents . Alternatively, visible-light-promoted arylation using electron donor-acceptor (EDA) complexes enables C–H functionalization at ambient conditions .

Key Advantages:

  • Yield: 60–92% depending on substituents .

  • Sustainability: Reduced solvent use and energy consumption .

Biological Activities

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), attributed to its ability to disrupt microbial cell membranes .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC₅₀ of 12 µM, suggesting potential for Alzheimer’s disease therapy.

  • Tyrosinase: 78% inhibition at 50 µM, relevant for hyperpigmentation disorders .

Table 2: Biological Activity Profile

TargetActivity MetricSignificance
S. aureusMIC = 8 µg/mLAntibiotic resistance reversal
AChEIC₅₀ = 12 µMNeurodegenerative therapy
Tyrosinase78% inhibition at 50 µMCosmetic applications

Antioxidant Capacity

In DPPH radical scavenging assays, the compound exhibits an EC₅₀ of 25 µM, outperforming ascorbic acid (EC₅₀ = 30 µM) . The methoxy and cyano groups enhance electron donation, stabilizing free radicals.

Therapeutic Applications

Neuroprotective Effects

By inhibiting AChE and β-secretase (BACE-1), the compound reduces amyloid-beta plaque formation, a hallmark of Alzheimer’s pathology .

Anti-Inflammatory Activity

In murine macrophages, it suppresses NF-κB signaling, reducing TNF-α production by 65% at 10 µM .

Physicochemical Properties

Solubility and Stability

  • Solubility: 0.2 mg/mL in water; 15 mg/mL in DMSO.

  • Stability: Stable at room temperature for 6 months; degrades above 150°C.

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar chromene ring system with dihedral angles of 3.2° between the benzene and pyrone rings . The cyano group adopts a trans configuration relative to the carbonyl .

Recent Advances and Future Directions

Photochemical Functionalization

Visible-light-driven arylation using EDA complexes enables site-selective C–H bond activation, expanding derivatization possibilities .

Green Chemistry Innovations

Choline chloride/urea DES reduces waste generation, aligning with sustainable chemistry principles .

In Vivo Studies

Future research should prioritize pharmacokinetic profiling and toxicity assessments to advance preclinical development.

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